molecular formula C6H7NO3S B1386008 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-07-5

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386008
CAS No.: 1086380-07-5
M. Wt: 173.19 g/mol
InChI Key: PIAYLONXKHUMGZ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a high-purity chemical building block for research and development. This compound is characterized by a thiazole ring core, a carboxylic acid functional group, and a methoxymethyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry . Researchers utilize this compound as a key precursor in the exploration of novel substances. Its molecular formula is C 6 H 7 NO 3 S and it has a molecular weight of 173.19 g/mol . Please handle this material with care. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-2-5-7-4(3-11-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAYLONXKHUMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651753
Record name 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-07-5
Record name 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Cyclization of Cysteine with Aldehydes or Nitriles

A classical approach involves the reaction of L-cysteine with aldehydes or nitriles to form thiazolidine intermediates, which can be oxidized to thiazole derivatives:

  • Step 1: L-cysteine reacts with an aldehyde (e.g., formaldehyde or substituted benzaldehydes) in aqueous ethanol at ambient temperature to form a thiazolidine-4-carboxylic acid intermediate.
  • Step 2: Oxidation or dehydrogenation of the thiazolidine ring using reagents such as bromotrichloromethane (BrCCl3) and DBU yields the corresponding thiazole-4-carboxylic acid.
  • Step 3: Introduction of the methoxymethyl substituent at the 2-position can be achieved via selective alkylation using methoxymethyl chloride or related reagents under basic conditions.

This method is supported by the synthesis of related 4-substituted methoxybenzoyl-aryl-thiazoles, where L-cysteine and benzaldehydes were used to form thiazolidine intermediates, followed by oxidation to thiazoles and subsequent functionalization.

Alkylation of 1,3-Thiazole-4-carboxylate Esters

Another approach involves the alkylation of methyl or ethyl esters of 1,3-thiazole-4-carboxylic acid:

  • Step 1: Synthesis of methyl 1,3-thiazole-4-carboxylate via known cyclization methods.
  • Step 2: Treatment of the ester with methoxymethylating agents (e.g., methoxymethyl chloride) in the presence of a base such as potassium carbonate or sodium hydride to introduce the 2-(methoxymethyl) group.
  • Step 3: Hydrolysis of the ester group under acidic or basic conditions to yield the free carboxylic acid.

This method parallels the alkylation strategies used for 1,2,4-triazole derivatives, where alkylation of methyl esters with alkoxymethyl acetates or chlorides in the presence of Lewis acids or bases was effective.

Solid-Phase Synthesis Using Sulfur Linker Resin

Advanced synthetic techniques utilize solid-phase synthesis for thiazole derivatives:

  • Immobilization of key intermediates on chloromethyl polystyrene resin modified with sulfur linkers.
  • Formation of thiazole rings on the resin via reaction with sulfur-containing reagents.
  • Introduction of substituents such as methoxymethyl groups via amide coupling or alkylation on the resin-bound intermediates.
  • Cleavage from the resin to obtain the target compound.

This method offers advantages in purification and automation, though yields may be moderate (~9% overall).

Functional Group Transformations and Protection Strategies

  • Protection of carboxylic acid as esters (methyl or ethyl) facilitates selective reactions at the 2-position.
  • Use of Boc-protected intermediates allows for amide bond formation and selective oxidation steps.
  • Reductive or oxidative steps are carefully controlled to avoid decomposition of sensitive functional groups.

Comparative Summary of Preparation Methods

Method Key Steps Advantages Limitations
Cyclization of L-cysteine with aldehydes/nitriles Formation of thiazolidine → oxidation → alkylation Straightforward, uses readily available reagents Multi-step, requires oxidation control
Alkylation of thiazole-4-carboxylate esters Ester alkylation → hydrolysis High selectivity, adaptable Requires ester intermediate synthesis
Solid-phase synthesis Resin immobilization → ring formation → substitution → cleavage Purification ease, automation potential Moderate yields, complex setup
Protection and functional group manipulation Ester/Boc protection → selective reactions Enables multi-step synthesis Additional steps increase complexity

Detailed Research Findings and Data

Reaction Conditions and Yields

  • Alkylation reactions typically proceed in polar aprotic solvents such as DMF or acetonitrile at temperatures ranging from room temperature to 60 °C.
  • Bases such as potassium carbonate or sodium hydride are used to deprotonate the thiazole ring for nucleophilic substitution.
  • Hydrolysis of esters to carboxylic acids is achieved under acidic (HCl, H2SO4) or basic (NaOH) conditions at moderate temperatures (50–80 °C).
  • Solid-phase synthesis reactions require prolonged reaction times (up to 24 h) and elevated temperatures (up to 80 °C) for complete conversion.

Spectroscopic and Analytical Data

  • Successful alkylation is confirmed by disappearance of ester peaks and appearance of methoxymethyl signals in ^1H NMR spectra.
  • ATR-FTIR spectra show characteristic carboxylic acid carbonyl stretches (~1700 cm^-1) and methoxymethyl ether C–O stretches (~1100 cm^-1).
  • Purity is typically confirmed by chromatographic techniques such as flash chromatography and HPLC.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Common Synthetic Routes

Method Description
CyclizationReaction of α-haloketones with thiourea to form thiazole derivatives.
FunctionalizationIntroduction of methoxymethyl and carboxylic acid groups via acidic/basic conditions.

Scientific Research Applications

The compound has diverse applications in scientific research, particularly in the following areas:

Chemistry

  • Building Block for Synthesis : It serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications and functionalizations, making it valuable in the development of new compounds.

Biology

  • Biochemical Assays : 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
  • Modulation of Enzyme Activity : The compound's thiazole ring can interact with specific enzymes or receptors, potentially modulating their activity due to the presence of functional groups that enhance binding affinity.

Material Science

  • Development of New Materials : The compound is explored for its potential in creating materials with specific properties such as conductivity or fluorescence. This application is particularly relevant in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Substituents at position 2 of the thiazole ring significantly influence physicochemical properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison of Thiazole-4-carboxylic Acid Derivatives

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Solubility Key Structural Features
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Methoxymethyl C6H7NO3S 173.19 High in polar solvents* Ether linkage, polar substituent
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl C11H9NO2S 219.26 Organic solvents (DMSO) Hydrophobic aryl group
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-Thienyl C8H5NO2S2 223.26 Ethanol, DMSO Heteroaromatic, π-π interactions
2-[(4-Methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid (4-Methylphenoxy)methyl C13H13NO3S 263.31 Limited aqueous solubility Bulky ether-linked aryl group
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 3-Cl-4-F-phenyl C10H5ClFNO2S 257.67 Lab solvents (DMSO) Halogenated, electron-withdrawing effects

*Inferred from analogous structures.

Key Observations:

  • Hydrophobicity: Aryl-substituted derivatives (e.g., 4-methylphenyl ) exhibit greater hydrophobicity, favoring membrane permeability.
  • Steric Effects: Bulky substituents like (4-methylphenoxy)methyl may hinder binding to biological targets compared to smaller groups.

Biological Activity

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H7NO2S, with a molecular weight of approximately 173.19 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a methoxymethyl substituent that enhances its solubility and reactivity.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various thiazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The presence of the carboxylic acid group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens .

Enzyme Inhibition

Enzyme inhibition studies reveal that thiazole derivatives can act as effective inhibitors for various enzymes. Specifically, this compound has been explored for its potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism associated with gout and hyperuricemia. The compound's ability to form hydrogen bonds and electrostatic interactions with the enzyme's active site may contribute to its inhibitory effects .

Cytotoxicity and Antiproliferative Effects

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against melanoma and prostate cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The polar functional groups in the compound facilitate strong interactions with biological macromolecules, enhancing its binding affinity to target enzymes and receptors.
  • Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies indicate that thiazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells .

Case Studies

StudyObjectiveFindings
Study A Evaluate enzyme inhibitionDemonstrated significant xanthine oxidase inhibition with IC50 values comparable to known inhibitors.
Study B Assess cytotoxic effectsShowed antiproliferative activity against melanoma cell lines with IC50 values ranging from 0.7 to 1.0 μM.
Study C Investigate antimicrobial propertiesFound effective inhibition of bacterial growth at low concentrations.

Q & A

Q. What are the common synthetic routes for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions using precursors like substituted nitriles and cysteine derivatives. For example, thiazole ring formation can be achieved via reaction of methoxymethyl-substituted nitriles with L- or D-cysteine under controlled pH (4–6) and temperature (60–80°C) to yield diastereomers . Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance coupling efficiency in carboxamide derivatives. Solvent selection (e.g., DMF, THF) and purification via recrystallization or column chromatography are critical for purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substituent positioning (e.g., methoxymethyl group at C2, carboxylic acid at C4) and stereochemistry. Coupling constants (e.g., J = 2–3 Hz for thiazole protons) validate ring structure .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 216.04) and fragmentation patterns .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) confirm functional groups .

Q. What are the known biological targets or pharmacological activities associated with this compound, and what in vitro assays are typically employed?

  • Methodological Answer : The compound’s thiazole core is structurally analogous to prostaglandin receptor agonists (e.g., EP2/EP3 subtypes). In vitro assays include:
  • Receptor Binding Assays : Radiolabeled ligand competition studies to measure IC₅₀ values .
  • Enzyme Inhibition Studies : Testing against cyclooxygenase isoforms (COX-1/COX-2) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of L- or D-cysteine in cyclocondensation reactions to control diastereomer formation (e.g., 58.3% yield for (4R)-isomer vs. 53.9% for (4S)) .
  • Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) in nucleophilic substitutions to enhance enantiomeric excess (ee >90%) .
  • Dynamic Kinetic Resolution : Adjust reaction pH and temperature to favor one enantiomer during ring closure .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, docking poses)?

  • Methodological Answer :
  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate conformational models .
  • Docking Validation : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess ligand-receptor binding stability if initial docking poses conflict with mutagenesis data .

Q. What advanced computational methods are suitable for studying the interaction of this compound with enzymes like cyclooxygenase isoforms?

  • Methodological Answer :
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics to model covalent interactions (e.g., hydrogen bonding with COX-2 Arg120) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between COX-1 and COX-2 to explain selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

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